molecular formula C4H4BrNOS B1280497 (5-Bromothiazol-2-yl)methanol CAS No. 911052-85-2

(5-Bromothiazol-2-yl)methanol

Cat. No.: B1280497
CAS No.: 911052-85-2
M. Wt: 194.05 g/mol
InChI Key: FZLWVPQHBVSVHP-UHFFFAOYSA-N
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Description

(5-Bromothiazol-2-yl)methanol is an organic compound with the molecular formula C4H4BrNOS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Bromothiazol-2-yl)methanol can be synthesized through several methods. One common approach involves the bromination of thiazole followed by the introduction of a hydroxymethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding thiazole derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkyl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: (5-Bromothiazol-2-yl)formaldehyde or (5-Bromothiazol-2-yl)carboxylic acid.

    Reduction: Thiazol-2-ylmethanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromothiazol-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of (5-Bromothiazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the hydroxymethyl group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromothiazole-5-methanol: Similar structure but with the bromine and hydroxymethyl groups at different positions.

    Thiazol-2-ylmethanol: Lacks the bromine substituent.

    4,5-Dimethylthiazol-2-yl)methanol: Contains additional methyl groups on the thiazole ring.

Uniqueness

(5-Bromothiazol-2-yl)methanol is unique due to the specific positioning of the bromine and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(5-bromo-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-3-1-6-4(2-7)8-3/h1,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLWVPQHBVSVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474607
Record name (5-Bromothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911052-85-2
Record name (5-Bromothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-1,3-thiazol-2-yl)methanol
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